3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7. Its molecular structure includes a 4-chlorophenyl group at position 3, a methyl group at position 2, a phenyl ring at position 5, and a trifluoromethyl (-CF₃) group at position 8. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3/c1-12-18(14-7-9-15(21)10-8-14)19-25-16(13-5-3-2-4-6-13)11-17(20(22,23)24)27(19)26-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKMGBUKXOBATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H14ClF3N3
- Molecular Weight : 353.76 g/mol
- CAS Number : 400076-59-7
Antibacterial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antibacterial properties. In a study assessing various derivatives, including this compound, significant antibacterial effects were observed against multidrug-resistant strains. The compound was evaluated using agar well-diffusion and broth microdilution methods.
Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Other Derivative A | Escherichia coli | 16 µg/mL |
| Other Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
The results indicate that the compound exhibits a bactericidal effect comparable to established antibiotics such as Erythromycin and Amikacin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has also been explored extensively. In animal models of inflammation, the compound showed significant inhibition of paw edema compared to control groups. The mechanism is believed to involve the modulation of inflammatory mediators.
Table 2: Anti-inflammatory Efficacy
| Compound | Inhibition Percentage (%) | Comparison Drug |
|---|---|---|
| This compound | 43.17% after 4h | Indomethacin (47.72%) |
| Other Compound C | 36.35% after 4h | Indomethacin |
These findings suggest that the compound's structural features contribute to its anti-inflammatory activity .
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been highlighted in various studies. The compound has shown potential as an inhibitor of cancer cell proliferation in vitro against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 2.74 | Doxorubicin |
| HepG2 | 4.92 | Cisplatin |
| A549 | 1.96 | Paclitaxel |
The compound exhibited lower IC50 values compared to traditional chemotherapeutics, indicating a strong potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of cancer cells by targeting specific kinases involved in cancer progression. For instance, derivatives have demonstrated efficacy against breast cancer and leukemia cell lines, suggesting a mechanism involving the inhibition of cell cycle progression and induction of apoptosis .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic appeal .
Agricultural Applications
Pesticide Development
The structural features of this compound make it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions with reduced environmental impact. Research is ongoing to evaluate its efficacy against common agricultural pests .
Herbicide Potential
Similar compounds have been explored for their herbicidal properties. They may inhibit plant growth by targeting specific enzymes involved in plant metabolism. This application is particularly relevant in the context of developing selective herbicides that minimize damage to crops while effectively controlling weed populations .
Material Science Applications
Polymer Chemistry
In material science, derivatives of pyrazolo[1,5-a]pyrimidine have been incorporated into polymer matrices to enhance their thermal and mechanical properties. The incorporation of such compounds can lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and composites .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-chlorophenyl substituent at position 3 undergoes nucleophilic substitution under catalytic conditions. For example:
-
Amination : Reacts with primary amines (e.g., 3-methanesulfonylphenylamine) in acetonitrile/pyridine to form aryl amides at yields up to 93% .
-
Suzuki–Miyaura Cross-Coupling : The chlorine atom participates in palladium-catalyzed couplings with aryl boronic acids. A tandem catalyst system (XPhosPdG2/XPhos) prevents debromination side reactions .
Key Reaction Conditions
| Reaction Type | Reagents/Catalysts | Solvent | Yield | Temperature |
|---|---|---|---|---|
| Amination | Pyridine | CH₃CN | 93% | RT |
| Cross-Coupling | XPhosPdG2, K₂CO₃ | DMF | 72–96% | 80–100°C |
Halogenation Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at position 3:
-
Bromination : Using NBS (N-bromosuccinimide) in DCM, bromine substitutes at C3 with 81–95% yields .
-
Iodination : NaI/K₂S₂O₈ in water at 80°C achieves 90–96% iodination .
Example Product
| Halogen | Substituents | Yield | Molecular Formula |
|---|---|---|---|
| Br | 7-(4-Fluorophenyl), 2-methyl | 84% | C₁₇H₁₁BrF₄N₃ |
| I | 7-Phenyl, 2-methyl | 96% | C₁₇H₁₂IF₃N₃ |
Functionalization via Oxidation
The 2-methyl group oxidizes to a carbonyl under strong conditions:
-
KMnO₄/H₂SO₄ : Converts 2-methyl to 2-carboxylic acid, enabling further derivatization (e.g., amide formation) .
Oxidation Outcomes
| Starting Group | Product | Reagents | Application Example |
|---|---|---|---|
| 2-Methyl | 2-Carboxylic acid | KMnO₄, H₂SO₄ | Carboxamide synthesis |
Electrophilic Aromatic Substitution
Electron-rich positions on the phenyl rings undergo nitration/sulfonation:
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-phenyl ring at the para position .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, enhancing solubility .
Reactivity Trends
-
Trifluoromethyl at C7 deactivates the pyrimidine ring, directing electrophiles to the C5 phenyl group.
-
4-Chlorophenyl at C3 shows moderate activation for meta-directed reactions .
Reductive Transformations
The trifluoromethyl group remains inert, but the core participates in hydrogenation:
Hydrogenation Data
| Catalyst | Pressure (atm) | Product | Yield |
|---|---|---|---|
| 10% Pd/C | 1 | Dihydropyrazolopyrimidine | 68% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
| Compound | Key Reactivity Differences |
|---|---|
| 3-Bromo-7-(4-fluorophenyl) analogue | Higher cross-coupling activity due to Br vs. Cl |
| 2-Carboxamide derivatives | Enhanced solubility for biological assays |
Industrial-Scale Considerations
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (-CF₃): Compounds with -CF₃ at position 7 (e.g., target compound) exhibit higher metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., piperidinyl-substituted derivatives) .
- Chlorophenyl vs.
- Position 2 Methyl Group : The methyl group at position 2 in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., oxadiazole in ), favoring synthetic accessibility .
Physicochemical Properties and Stability
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., logP = 3.2 for the target compound vs. 2.5 for piperidinyl-substituted derivatives) .
- Crystallinity : Derivatives with aromatic substituents (e.g., phenyl at position 5) exhibit higher melting points (e.g., 180–220°C) due to π-π stacking .
- Solubility : Piperidinyl or morpholinyl substituents (e.g., ) improve aqueous solubility (>10 mg/mL) compared to the target compound (<5 mg/mL) .
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves heating a substituted pyrazole-amine (e.g., 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine) with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) at 433–458 K for 2.5–3 hours. The reaction eliminates water, and the product is recrystallized from methanol or ethanol/acetone mixtures to obtain crystals suitable for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction is used to determine bond lengths, angles, and dihedral angles (e.g., dichlorophenyl/benzene dihedral angles of 69.95° and fluorophenyl/benzene angles of 7.97° ).
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity .
- Mass spectrometry (MS) and elemental analysis validate molecular weight and composition .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances thermal stability and lipophilicity, which improves membrane permeability. Its electron-withdrawing nature also affects electronic distribution in the pyrazolo[1,5-a]pyrimidine core, as evidenced by altered bond angles in X-ray data (e.g., C–F bond lengths of 1.34–1.37 Å ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Contradictions often arise from substituent variations (e.g., chloro vs. fluoro groups) or crystal packing effects. For example, Cl⋯Cl interactions (3.475 Å) in the crystal lattice may alter solubility and bioavailability, indirectly affecting activity . Methodological solutions include:
- Conducting docking studies to compare binding affinities to target enzymes .
- Performing solubility assays in polar/nonpolar solvents to correlate physicochemical properties with bioactivity .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent selection : Ethanol/acetone (1:1) mixtures improve recrystallization efficiency compared to methanol alone, yielding 62–67% .
- Temperature control : Heating at 453–458 K minimizes side reactions while ensuring complete cyclocondensation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogous pyrazolo[1,5-a]pyrimidines, though this requires validation for the target compound .
Q. How do computational models predict the compound’s interaction with biological targets?
Molecular dynamics simulations and density functional theory (DFT) calculations can map electrostatic potential surfaces, identifying regions where the trifluoromethyl group engages in hydrophobic interactions. For example, the -CF₃ group in similar compounds enhances binding to kinase domains by filling hydrophobic pockets .
Q. What are the challenges in validating analytical methods for purity assessment?
- HPLC-MS : Must resolve peaks for structurally similar byproducts (e.g., incomplete cyclization intermediates).
- ¹H NMR integration : Requires high-resolution spectra to distinguish overlapping signals from aromatic protons .
- Elemental analysis : Tolerances ≤0.4% for C/H/N ensure batch consistency .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting crystallographic data on dihedral angles?
Dihedral angles (e.g., 7.97° vs. 69.95° in fluorophenyl/dichlorophenyl rings ) reflect conformational flexibility. Use Mercury software to analyze torsion angles and compare with Cambridge Structural Database entries. Discrepancies may indicate polymorphism or solvent-induced packing differences .
Q. What role do non-covalent interactions play in stabilizing the crystal structure?
Van der Waals forces and halogen bonding (e.g., Cl⋯Cl interactions) dominate. These interactions influence melting points and solubility, which are critical for formulation studies. For instance, tighter packing due to Cl⋯Cl contacts correlates with higher melting points (~260–268°C) .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Electron-withdrawing groups (-CF₃, -Cl) at the 7- and 3-positions enhance enzyme inhibition by polarizing the pyrimidine ring .
- Methyl groups at the 2-position improve metabolic stability compared to bulkier substituents .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
